![molecular formula C13H15NO6 B1206092 Fenitropan CAS No. 65934-95-4](/img/structure/B1206092.png)
Fenitropan
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Overview
Description
Fenitropan is a member of amphetamines.
Scientific Research Applications
1. Effect on Plant Metabolism and Fungus
Fenitropan, known for its fungicidal properties, has been studied for its effects on the metabolism of higher plants and the fungus Fusarium oxysporum. Research shows that fenitropan impacts photosynthetic activity, respiration, RNA content, and protein synthesis in these organisms. It is suggested to be an inhibitor of aminoacyl tRNA ligases for aromatic amino acids (Király et al., 1985).
2. Pharmacological Actions of Fentanyl Citrate
Although not directly linked to fenitropan, studies on Fentanyl citrate provide insights into the pharmacological actions of similar substances. Fentanyl citrate is noted for its high potency, rapid onset, and short duration of action, with minimal hypotensive activity and absence of emetic activity after intravenous administration (Gardocki & Yelnosky, 1964).
3. Sublethal Effects on Forest Passerines
The sublethal and long-term effects of fenitrothion, a related compound, on forest songbirds were explored in a 5-year study. This research provides insights into the ecological impact of such compounds, showing behavioral changes but no long-term effects on songbird populations (Millikan & Smith, 1990).
4. Pharmacogenomics and Forensic Toxicology
In the context of forensic toxicology, pharmacogenomics, which studies genetic contributions to drug action, has been applied to certify toxicity in cases involving substances like fentanyl. This approach may offer insights into individual variations in response to similar compounds (Jin et al., 2005).
properties
CAS RN |
65934-95-4 |
---|---|
Molecular Formula |
C13H15NO6 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
[(2R,3S)-3-acetyloxy-2-nitro-3-phenylpropyl] acetate |
InChI |
InChI=1S/C13H15NO6/c1-9(15)19-8-12(14(17)18)13(20-10(2)16)11-6-4-3-5-7-11/h3-7,12-13H,8H2,1-2H3/t12-,13+/m1/s1 |
InChI Key |
AYBALPYBYZFKDS-OLZOCXBDSA-N |
Isomeric SMILES |
CC(=O)OC[C@H]([C@H](C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] |
SMILES |
CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCC(C(C1=CC=CC=C1)OC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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